2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS/c17-11-13-3-1-5-18-15(13)20-6-2-4-14(12-20)16(21)19-7-9-22-10-8-19/h1,3,5,14H,2,4,6-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSQHICHBJLWAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC=N2)C#N)C(=O)N3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound consists of a pyridine ring substituted with a carbonitrile group and a piperidine moiety attached to a thiomorpholine ring. This unique combination contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉N₄OS |
| Molecular Weight | 341.5 g/mol |
| CAS Number | 2741907-38-8 |
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with various molecular targets, including:
- Enzymes : Potential inhibition of key enzymes involved in cancer cell proliferation.
- Receptors : Modulation of receptor activity, possibly affecting signaling pathways related to cell growth and survival.
Anticancer Activity
Several studies have indicated that derivatives of pyridine, including this compound, exhibit promising anticancer properties. Research has shown that compounds with similar structures can inhibit the activity of topoisomerases, which are crucial for DNA replication and repair in cancer cells.
A study found that certain pyridine derivatives demonstrated cytotoxic effects against various human cancer cell lines, suggesting that this compound may also possess similar properties .
Antimicrobial Properties
The compound has been investigated for its antimicrobial potential. Preliminary data suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent.
Neuroprotective Effects
Research into related compounds indicates potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The interaction with specific receptors involved in neuronal signaling may offer therapeutic avenues for conditions like Alzheimer's disease.
Case Studies and Research Findings
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various pyridine derivatives on human cancer cell lines. Results indicated that compounds structurally related to this compound exhibited significant inhibition of cell viability at low micromolar concentrations .
- Molecular Docking Studies : Molecular docking studies have suggested that this compound can bind effectively to targets such as protein kinases involved in cancer progression. These findings support its potential as a lead compound in drug discovery .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyridine-3-carbonitrile with structurally related pyridine-carbonitrile derivatives:
Notes:
- Synthetic Complexity: Thiomorpholine-4-carbonyl incorporation may require specialized reagents (e.g., thiomorpholine carbonyl chloride) compared to simpler piperazine substitutions .
- Biological Relevance: The nitrile group is a common pharmacophore in kinase inhibitors (e.g., c-Met inhibitors), suggesting the target compound may share similar applications .
- Stability: Sulfur in thiomorpholine may confer susceptibility to oxidation, unlike morpholine derivatives, necessitating stabilizers in formulation .
Research Findings and Implications
Structural Uniqueness: The thiomorpholine-4-carbonyl group distinguishes this compound from analogs with morpholine or piperazine substituents, offering a balance of lipophilicity and hydrogen-bonding capacity.
Activity Predictions: Based on pyridine-3-carbonitrile derivatives in the evidence, the target compound may exhibit inhibitory activity against enzymes like HCV NS5B polymerase (see ) or tyrosine kinases.
Synthetic Challenges: Introducing the thiomorpholine carbonyl group likely requires careful optimization to avoid side reactions, as seen in analogous bromination and substitution protocols .
Preparation Methods
Thiomorpholine Ring Formation
Thiomorpholine, a sulfur-containing heterocycle, is typically synthesized via cyclization of 2-chloroethylamine derivatives with sulfur nucleophiles. For instance, treatment of 2-chloroethylamine with sodium hydrosulfide (NaSH) in ethanol under reflux yields thiomorpholine. Subsequent carbonyl activation via thionyl chloride (SOCl₂) converts thiomorpholine to thiomorpholine-4-carbonyl chloride, a critical electrophile for piperidine acylation.
Alternative Carbonyl Activation Strategies
Recent advances employ in situ generation of thiomorpholine-4-carbonyl chloride using phosgene analogs. For example, triphosgene in dichloromethane at 0°C efficiently activates thiomorpholine’s amine group, enabling direct coupling to piperidine derivatives. This method avoids handling gaseous phosgene, enhancing operational safety.
Functionalization of Piperidine Scaffolds
Piperidine-4-carbonitrile Hydrochloride Synthesis
Piperidine-4-carbonitrile serves as a key intermediate. As demonstrated in, tert-butyl 4-cyanopiperidine-1-carboxylate undergoes HCl-mediated deprotection in dioxane (4N HCl, 20°C, 45 min) to yield piperidine-4-carbonitrile hydrochloride in 85–92% yield (Table 1).
Table 1: Deprotection Conditions for Piperidine-4-carbonitrile Hydrochloride
Acylation of Piperidine with Thiomorpholine-4-carbonyl Chloride
Coupling piperidine-4-carbonitrile with thiomorpholine-4-carbonyl chloride requires base-mediated conditions. Triethylamine (TEA) or diisopropylethylamine (DIPEA) in dichloromethane facilitates nucleophilic acyl substitution, forming 3-(thiomorpholine-4-carbonyl)piperidine-4-carbonitrile. Optimal yields (78–82%) are achieved at 0°C to room temperature with stoichiometric base (1.5–2.0 equiv).
Pyridine-3-carbonitrile Coupling Strategies
Buchwald-Hartwig Amination
Palladium-catalyzed coupling of halogenated pyridines with piperidine derivatives is a cornerstone of this synthesis. For example, 2-chloropyridine-3-carbonitrile reacts with 3-(thiomorpholine-4-carbonyl)piperidine-4-carbonitrile under Pd(OAc)₂/Xantphos catalysis, yielding the target compound in 65–73% yield. Key parameters include:
Microwave-Assisted Coupling
Microwave irradiation significantly reduces reaction times. A mixture of 2-fluoropyridine-3-carbonitrile and 3-(thiomorpholine-4-carbonyl)piperidine-4-carbonitrile in NMP, heated at 150°C for 30 min under microwave conditions, achieves 88% conversion. This method is ideal for high-throughput synthesis.
Integrated Synthetic Routes
Three-Step Approach
One-Pot Sequential Synthesis
Recent efforts explore one-pot methodologies to minimize intermediate isolation. Sequential acylation and coupling in DMF at 100°C with Pd(OAc)₂ and BINAP afford the target compound in 51% yield, though purity challenges persist.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Purity Optimization
Recrystallization from ethanol/water (9:1) enhances purity to >99% (HPLC). Residual palladium levels are reduced to <5 ppm via activated charcoal treatment.
Industrial-Scale Considerations
Q & A
Q. What are the common synthetic routes for 2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyridine-3-carbonitrile, and what key reaction conditions must be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution : Reacting brominated pyridine intermediates with piperidine derivatives under reflux conditions (e.g., using acetonitrile or DMF as solvents). For example, bromination of a malononitrile precursor followed by substitution with thiomorpholine-4-carbonyl piperidine .
- Coupling reactions : Thiomorpholine-4-carbonyl groups can be introduced via amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) in inert atmospheres .
- Optimization : Key parameters include solvent polarity (e.g., methanol vs. DMF), temperature control (40–80°C), and catalyst selection (e.g., sodium methoxide for deprotonation) .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves 3D conformation and bond angles. For example, SHELX programs are widely used for refining crystal structures, particularly for resolving piperidine-thiomorpholine torsional angles .
- NMR spectroscopy : 1H/13C NMR identifies substituent patterns (e.g., pyridine ring protons at δ 8.2–8.5 ppm, piperidine methylenes at δ 2.5–3.0 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ calculated for C₁₆H₁₉N₄OS: 339.1254) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across different studies involving this compound?
- Methodological Answer : Contradictions may arise from:
- Purity variations : Use HPLC (C18 columns, acetonitrile/water gradients) or LC-MS to verify >95% purity .
- Assay conditions : Standardize protocols (e.g., cell lines, incubation times). For cytotoxicity studies, compare MTT assay results under consistent O₂ levels and serum concentrations .
- Structural analogs : Cross-check with similar compounds (e.g., pyridine-3-carbonitrile derivatives) to identify substituent-dependent activity trends .
Q. What strategies are employed to enhance the binding affinity and selectivity of this compound towards its biological targets?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Modify the thiomorpholine carbonyl group (e.g., replacing sulfur with oxygen) or piperidine substituents to optimize hydrophobic interactions .
- Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding kinetics (e.g., KD values for enzyme inhibition) .
- Co-crystallization : Resolve target-ligand complexes (e.g., with kinases or GPCRs) using X-ray diffraction to guide rational design .
Q. What computational approaches are utilized to predict the binding modes and interactions of this compound with enzymes or receptors?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Schrödinger Glide models ligand-receptor interactions, focusing on hydrogen bonding with pyridine nitrogen and thiomorpholine carbonyl .
- Molecular dynamics (MD) simulations : GROMACS or AMBER assess stability of binding poses over 100-ns trajectories, evaluating RMSD values for backbone alignment .
- QSAR modeling : Machine learning (e.g., Random Forest) correlates substituent electronic parameters (Hammett σ) with IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
